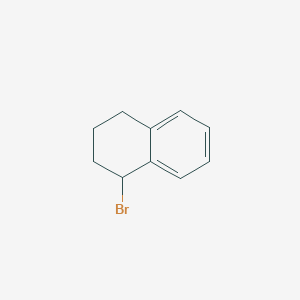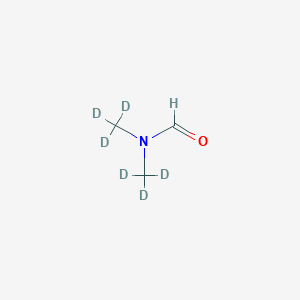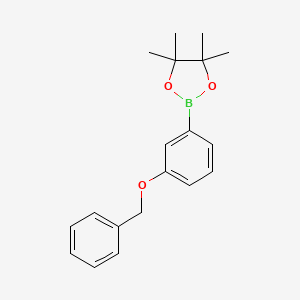
1-Bromo-1,2,3,4-tetrahydronaphthalene
概要
説明
1-Bromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11Br It is a brominated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under photochemical conditions, where the reaction mixture is irradiated with light to facilitate the bromination. The reaction is usually conducted at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods: In an industrial setting, the bromination of 1,2,3,4-tetrahydronaphthalene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and bromine concentration, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions: 1-Bromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.
Reduction Reactions: The compound can be reduced to 1,2,3,4-tetrahydronaphthalene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of brominated naphthols or quinones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Hydroxylated or aminated derivatives.
Reduction: 1,2,3,4-tetrahydronaphthalene.
Oxidation: Brominated naphthols or quinones.
科学的研究の応用
1-Bromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of brominated polymers and resins, which have applications in flame retardants and electronic materials.
Biological Studies: It is used as a probe in biochemical studies to investigate the interactions of brominated aromatic compounds with biological macromolecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
作用機序
The mechanism of action of 1-Bromo-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The exact molecular pathways involved can vary based on the specific context and application.
類似化合物との比較
1-Bromo-1,2,3,4-tetrahydronaphthalene can be compared with other brominated naphthalene derivatives, such as:
2-Bromo-1,2,3,4-tetrahydronaphthalene: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene: Contains two bromine atoms, which can lead to more complex substitution patterns and reactivity.
1-Bromo-2,3-dihydronaphthalene: A partially hydrogenated derivative with different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and materials science.
特性
IUPAC Name |
1-bromo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWBXZNNOYGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560429 | |
| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75238-77-6 | |
| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















